5-Hydroxy Rosiglitazone Sulfate is classified as a pharmaceutical metabolite. Its chemical structure is characterized by the presence of hydroxyl and sulfate functional groups, which are pivotal for its biological activity. The compound is identified by the CAS number 288853-63-4 and has a molecular formula of C18H19N3O7S2, with a molecular weight of 453.49 g/mol .
The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves several intricate steps, beginning with commercially available starting materials. The primary synthetic route includes:
These steps are optimized for industrial scalability, utilizing water as a green solvent and minimizing the use of column chromatography in later stages to reduce costs.
The molecular structure of 5-Hydroxy Rosiglitazone Sulfate reveals several key features:
The compound's structural representation can be detailed using SMILES notation: CN(CCOc1ccc(CC2SC(=O)NC2=O)cc1)c3ccc(OS(=O)(=O)O)cn3
.
5-Hydroxy Rosiglitazone Sulfate participates in various chemical reactions that are essential for its metabolic transformation and pharmacological activity:
The major products from these reactions include various hydroxylated and demethylated metabolites that contribute significantly to the compound’s biological efficacy .
The mechanism of action for 5-Hydroxy Rosiglitazone Sulfate primarily involves its role as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Upon activation, PPARγ regulates the transcription of genes involved in glucose metabolism and insulin sensitivity:
The physical and chemical properties of 5-Hydroxy Rosiglitazone Sulfate are crucial for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion .
5-Hydroxy Rosiglitazone Sulfate has several scientific applications across various fields:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5